molecular formula C18H27N3O2S B2987438 1-Benzyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea CAS No. 2380097-69-6

1-Benzyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea

Cat. No.: B2987438
CAS No.: 2380097-69-6
M. Wt: 349.49
InChI Key: VZZWAOIAWBBSCQ-UHFFFAOYSA-N
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Description

1-Benzyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea is a synthetic organic compound with the molecular formula C18H27N3O2S It is characterized by the presence of a benzyl group, a morpholine ring, and a thiane ring, all connected through a urea linkage

Preparation Methods

The synthesis of 1-Benzyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the thiane ring: This can be achieved through the reaction of a suitable dithiol with a dihalide under basic conditions.

    Introduction of the morpholine ring: This step involves the nucleophilic substitution of a halide with morpholine.

    Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate or a carbodiimide to form the urea linkage.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-Benzyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The thiane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The urea linkage can be reduced to form amines using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Benzyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system or exhibiting antimicrobial activity.

    Materials Science: The compound can be used in the synthesis of novel polymers or as a building block for the development of advanced materials with specific properties.

    Biological Studies: It can be used as a probe to study the interactions of small molecules with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The morpholine ring can interact with biological membranes, while the thiane ring may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

1-Benzyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea can be compared with other similar compounds, such as:

    1-Benzyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]thiourea: This compound has a thiourea linkage instead of a urea linkage, which may affect its reactivity and biological activity.

    1-Benzyl-3-[(4-piperidin-4-ylthian-4-yl)methyl]urea: This compound has a piperidine ring instead of a morpholine ring, which may influence its pharmacological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2S/c22-17(19-14-16-4-2-1-3-5-16)20-15-18(6-12-24-13-7-18)21-8-10-23-11-9-21/h1-5H,6-15H2,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZWAOIAWBBSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)NCC2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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